Angoroside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

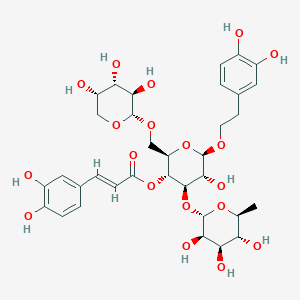

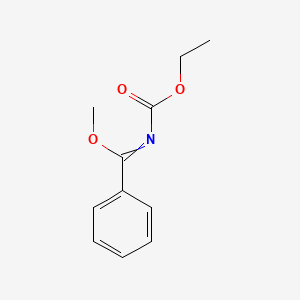

Angoroside A is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidative, and cardiovascular protective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Angoroside A involves multiple steps, including glycosylation and esterification reactions. The starting materials typically include phenylpropanoid units and monosaccharides. The glycosylation reaction is often catalyzed by glycosyltransferases, while esterification can be achieved using esterifying agents under mild conditions .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from the roots of Scrophularia ningpoensis Hemsl. The extraction process involves solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Angoroside A undergoes various chemical reactions, including:

Hydrolysis: Breaking down the glycosidic bonds.

Reduction: Reducing the phenylpropanoid unit.

Oxidation: Oxidizing the hydroxyl groups.

Methylation: Adding methyl groups to the hydroxyl groups.

Sulfation: Adding sulfate groups to the hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Reduction: Sodium borohydride or hydrogen gas with a catalyst.

Oxidation: Potassium permanganate or hydrogen peroxide.

Methylation: Methyl iodide or dimethyl sulfate.

Sulfation: Sulfur trioxide or chlorosulfonic acid.

Major Products Formed

The major products formed from these reactions include various metabolites such as hydrolyzed sugars, reduced phenylpropanoids, oxidized derivatives, methylated compounds, and sulfated derivatives .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosylation and esterification reactions.

Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

Medicine: Explored for its anti-inflammatory, antioxidative, and cardiovascular protective effects.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Angoroside A exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Antioxidative: Scavenges free radicals and upregulates the expression of antioxidant enzymes.

Cardiovascular Protection: Modulates signaling pathways involved in vascular tone and cardiac function, such as the nitric oxide pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sibirioside A: Another phenylpropanoid glycoside with similar pharmacological properties.

Angoroside C: A closely related compound with additional hydroxyl groups and similar biological activities.

Uniqueness

Angoroside A is unique due to its specific glycosylation pattern and esterification with phenylpropanoid units. This unique structure contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

Propriétés

Numéro CAS |

111316-35-9 |

|---|---|

Formule moléculaire |

C34H44O19 |

Poids moléculaire |

756.7 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1 |

Clé InChI |

XPLMUADTACCMDJ-LVDCRSFESA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)

![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)

![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)

![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)

![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)

![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)